3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA
Overview
Description
3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA is a complex organic compound that features a benzimidazole moiety, a fluorobenzoyl group, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorobenzoyl Group: The benzimidazole derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzoyl group.
Formation of Thiourea Linkage: Finally, the compound is treated with thiourea under appropriate conditions to form the desired thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity, while the thiourea linkage can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Fluorobenzoyl Compounds: Molecules like fluoxetine, which is used as an antidepressant.
Thiourea Derivatives: Compounds such as thiourea dioxide, which is used in textile processing.
Uniqueness
3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA is unique due to its combination of a benzimidazole moiety, a fluorobenzoyl group, and a thiourea linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4OS/c22-15-9-5-14(6-10-15)20(27)26-21(28)23-16-11-7-13(8-12-16)19-24-17-3-1-2-4-18(17)25-19/h1-12H,(H,24,25)(H2,23,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMJXOLBHFHDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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